![molecular formula C18H19FN4O B14178395 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-41-3](/img/structure/B14178395.png)
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine is a compound belonging to the pyrido[3,2-D]pyrimidine class. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and CNS depressive properties . This specific compound has garnered attention for its potential as an inhibitor of epidermal growth factor receptor (EGFR), making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrido[3,2-D]pyrimidine core, followed by the introduction of the 2-fluorophenyl and pentyloxy groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity .
Chemical Reactions Analysis
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pentyloxy group can be replaced with other alkoxy groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine involves its binding to the EGFR. By inhibiting EGFR, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly effective against cancer cells that overexpress EGFR or have mutations that make them resistant to other EGFR inhibitors .
Comparison with Similar Compounds
Similar compounds to 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine include other pyrido[3,2-D]pyrimidine derivatives, such as:
- 6-(2-Chlorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
- 6-(2-Methylphenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. The uniqueness of this compound lies in its fluorine substitution, which can enhance its binding affinity and selectivity for EGFR .
Properties
CAS No. |
897362-41-3 |
|---|---|
Molecular Formula |
C18H19FN4O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-4-pentoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H19FN4O/c1-2-3-6-11-24-17-16-15(22-18(20)23-17)10-9-14(21-16)12-7-4-5-8-13(12)19/h4-5,7-10H,2-3,6,11H2,1H3,(H2,20,22,23) |
InChI Key |
DRELYSZZBPMIRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


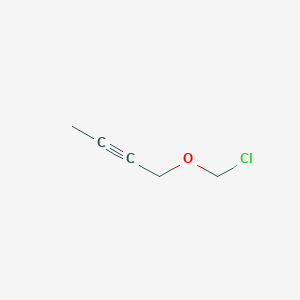
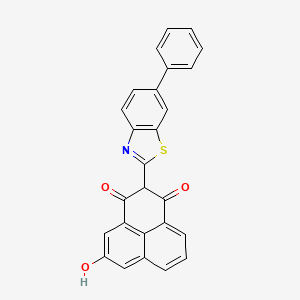
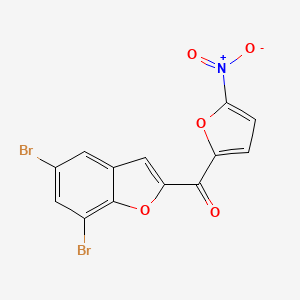
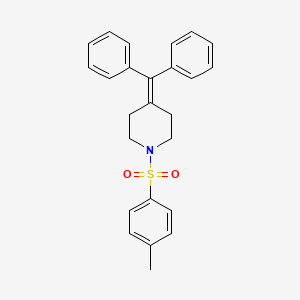
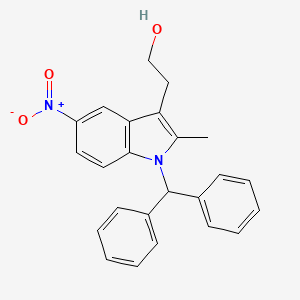

![9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B14178360.png)
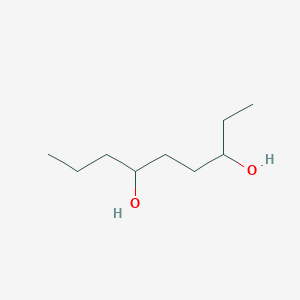
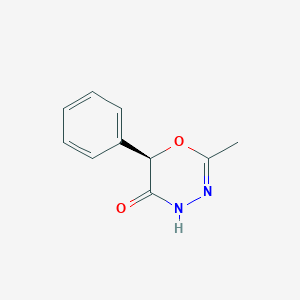
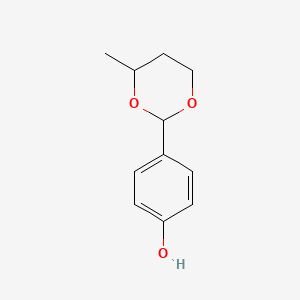
![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)

![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)

